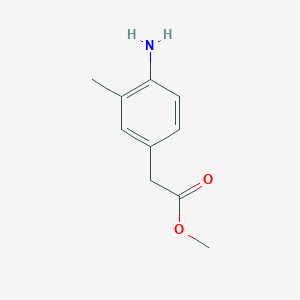![molecular formula C8H13NOS B13994486 2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole CAS No. 63892-74-0](/img/structure/B13994486.png)
2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-: is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . For the specific synthesis of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]-, the starting materials would include appropriately substituted ketones and amines, followed by cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production of oxazole derivatives often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the oxazole ring.
科学研究应用
OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Oxazole derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Some oxazole compounds are used in drug development for their potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological molecules. The methylthioethyl group can also interact with enzymes or receptors, modulating their activity.
相似化合物的比较
OXAZOLE,2,4-DIMETHYL-: This compound has a similar structure but lacks the methylthioethyl group.
OXAZOLE,2-METHYL-4,5-DIPHENYL-: This compound has phenyl groups instead of the methylthioethyl group.
Uniqueness: The presence of the methylthioethyl group in OXAZOLE,2,5-DIMETHYL-4-[2-(METHYLTHIO)ETHYL]- makes it unique compared to other oxazole derivatives
属性
CAS 编号 |
63892-74-0 |
|---|---|
分子式 |
C8H13NOS |
分子量 |
171.26 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-(2-methylsulfanylethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H13NOS/c1-6-8(4-5-11-3)9-7(2)10-6/h4-5H2,1-3H3 |
InChI 键 |
QWTQJJYBCFGVFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C)CCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






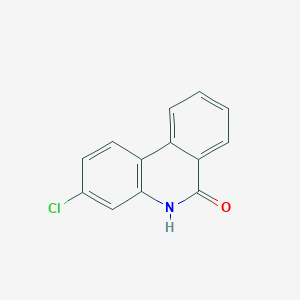
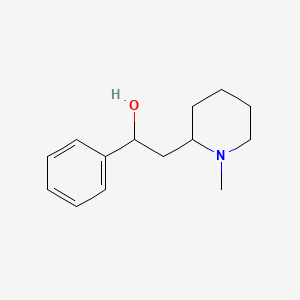
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
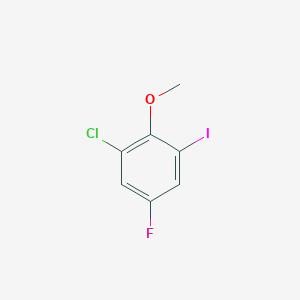
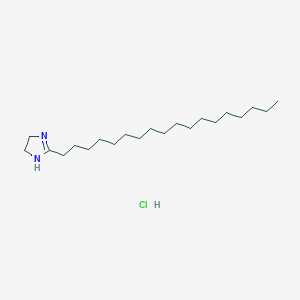
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)

